

Propargyl-PEG4-mesyl ester: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Propargyl-PEG4-mesyl ester

Cat. No.: B3092664 Get Quote

CAS Number: 173205-72-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of **Propargyl-PEG4-mesyl ester**. This heterobifunctional linker is a valuable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties and Data

Propargyl-PEG4-mesyl ester is a molecule featuring a terminal alkyne group (propargyl) and a methanesulfonyl (mesyl) ester, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure allows for sequential or orthogonal conjugation strategies. The propargyl group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the mesyl group is an excellent leaving group for nucleophilic substitution reactions.[1] The PEG4 linker enhances the aqueous solubility of the molecule and the resulting conjugates.[1]



Property	Value	Source
CAS Number	173205-72-6	N/A
Molecular Formula	C12H22O7S	PubChem
Molecular Weight	310.37 g/mol	PubChem
Appearance	Liquid	Fluorochem
Purity	≥95%	BroadPharm
Boiling Point	432.8 °C	Fluorochem
Density	1.179 g/mL	Fluorochem
Storage Conditions	-20°C	BroadPharm

Key Applications in Research and Drug Development

The bifunctional nature of **Propargyl-PEG4-mesyl ester** makes it a versatile tool for covalently linking different molecular entities. Its primary applications lie in the construction of complex biomolecules for therapeutic and research purposes.

- Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to
 monoclonal antibodies. The mesyl group can react with nucleophilic residues on the antibody
 (e.g., lysine or cysteine side chains), and the alkyne group can then be used to conjugate an
 azide-modified drug payload via click chemistry. This allows for the targeted delivery of
 potent drugs to cancer cells.
- Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules
 that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. PropargylPEG4-mesyl ester can serve as the central linker connecting a ligand that binds to the
 target protein and another ligand that binds to an E3 ligase. The flexibility and hydrophilicity
 of the PEG4 chain can be crucial for optimal ternary complex formation and subsequent
 protein degradation.



 Bioconjugation and Surface Modification: The linker can be used to attach biomolecules to surfaces, nanoparticles, or other macromolecules. For instance, the mesyl group can be used to immobilize the linker on a surface, leaving the propargyl group available for the subsequent attachment of a molecule of interest via click chemistry.

Experimental Protocols

The following are detailed methodologies for the two primary types of reactions involving **Propargyl-PEG4-mesyl ester**. These are generalized protocols and may require optimization for specific substrates and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the propargyl group of **Propargyl-PEG4-mesyl ester**.

Materials:

- · Propargyl-PEG4-mesyl ester
- Azide-functionalized molecule of interest
- Copper(II) sulfate (CuSO₄)
- · Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO) or other suitable organic solvent

Procedure:

- Preparation of Stock Solutions:
 - Dissolve Propargyl-PEG4-mesyl ester in DMSO to a final concentration of 10 mM.



- Dissolve the azide-functionalized molecule in a compatible solvent (e.g., water, DMSO) to a final concentration of 10 mM.
- Prepare a 50 mM stock solution of CuSO₄ in water.
- Prepare a fresh 1 M stock solution of sodium ascorbate in water.
- Prepare a 50 mM stock solution of THPTA in water.
- Reaction Setup:
 - In a microcentrifuge tube, add the azide-functionalized molecule to your desired final concentration in PBS.
 - Add Propargyl-PEG4-mesyl ester to the reaction mixture at a 1.1 to 2-fold molar excess over the azide.
 - Add THPTA to the reaction mixture to a final concentration of 5 times the copper concentration.
 - \circ Add CuSO₄ to the reaction mixture to a final concentration of 100-500 μ M.
 - Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

Incubation:

 Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.

Purification:

 Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted reagents and byproducts.

Nucleophilic Substitution with a Thiol-Containing Molecule



This protocol describes the reaction of the mesyl group of **Propargyl-PEG4-mesyl ester** with a thiol-containing molecule, such as a cysteine residue in a protein.

Materials:

- Propargyl-PEG4-mesyl ester
- Thiol-containing molecule (e.g., protein with accessible cysteine residues)
- Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)
- Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds, if necessary
- DMSO or other suitable organic solvent

Procedure:

- Preparation of Reactants:
 - If working with a protein, ensure that the cysteine residues are reduced. This can be achieved by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.
 - Dissolve Propargyl-PEG4-mesyl ester in DMSO to a final concentration of 100 mM.
- Reaction Setup:
 - In a reaction vessel, dissolve the thiol-containing molecule in the phosphate buffer.
 - Add the Propargyl-PEG4-mesyl ester solution to the reaction mixture. A 10- to 50-fold molar excess of the linker over the thiol is typically used. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
- Incubation:
 - Incubate the reaction at room temperature for 2-24 hours. The reaction can be monitored by LC-MS to check for the formation of the desired conjugate.

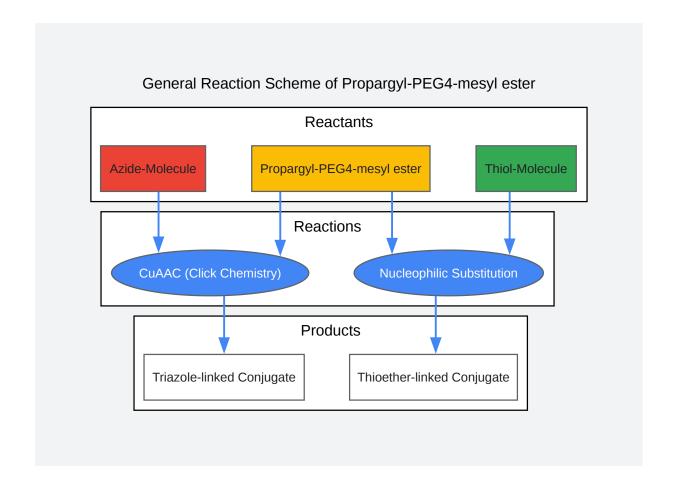


- · Quenching and Purification:
 - Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or Nacetylcysteine, to react with any excess linker.
 - Purify the conjugate using a suitable method like size-exclusion chromatography or dialysis to remove unreacted linker and quenching agent.

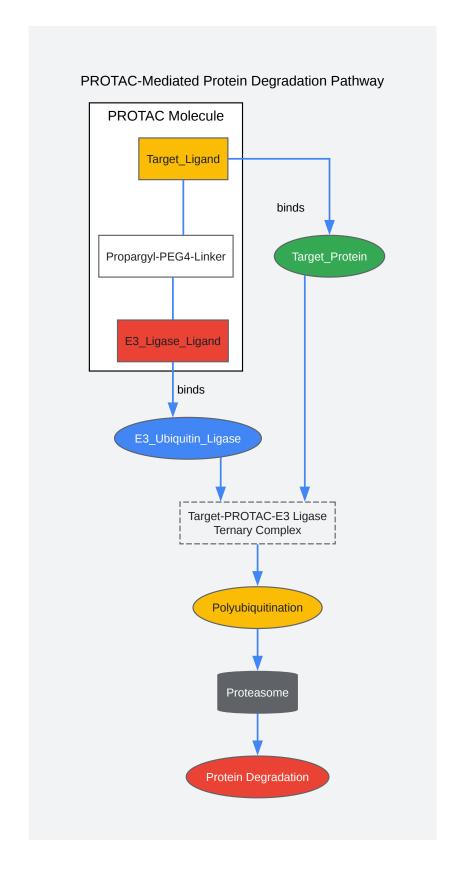
Visualizing Workflows and Pathways

The following diagrams illustrate the key reactions and applications of **Propargyl-PEG4-mesyl** ester.









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References

- 1. medchemexpress.com [medchemexpress.com]
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